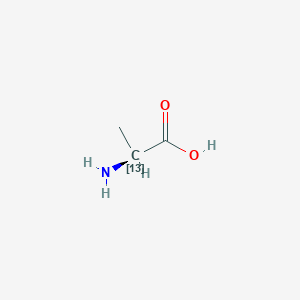

L-Alanine-2-13C

Overview

Description

L-Alanine-2-13C is a stable isotope of the naturally occurring amino acid L-alanine. This compound is an important tool for biochemical and physiological research, as it can be used to label and track molecules in a variety of biological systems. It is also used in the synthesis of drugs and other compounds, as well as in the study of metabolic pathways.

Scientific Research Applications

1. Metabolism Studies

L-Alanine-2-13C has been utilized in various metabolic studies. For instance, its metabolism in rat liver was investigated using 1H and 13C NMR spectroscopy, providing insights into different metabolic pathways of alanine in rat liver and their regulation under gluconeogenesis conditions (Dölle, 2000). Additionally, studies on the metabolic fate of [3‐13C]alanine in astrocytes, neurons, and cocultures using NMR spectroscopy have highlighted the differences in metabolic pathways in these cell types (Zwingmann, C., Richter-Landsberg, C., Brand, A., & Leibfritz, D., 2000).

2. Protein Structure and Dynamics

This compound plays a critical role in the study of protein structure and dynamics. For example, it has been used in NMR spectroscopic studies to understand the structural aspects of peptides and proteins containing L-alanine residues (Asakawa et al., 1994). Specific methyl labeling schemes and transverse relaxation-optimized spectroscopy (TROSY) extended to alanine residues provide valuable insights into the structure and dynamics of high molecular weight proteins (Isaacson et al., 2007).

3. Microbial Fermentation and Biotechnology

This compound has applications in microbial fermentation and biotechnology. For example, efficient L-Alanine production using a thermo-regulated genetic switch in Escherichia coli was achieved, demonstrating the potential of L-Alanine in various applications including food and pharmaceuticals (Zhou et al., 2015).

4. Study of Metabolic Diseases

This compound is also useful in studying metabolic diseases. A 13C-n.m.r. investigation of the metabolism of amino acids in renal proximal convoluted tubules of normal and streptozotocin-treated rats and rabbits provided insights into the metabolic fate of alanine and aspartate in these conditions (Jans, A., & Willem, R., 1989).

5. Antioxidant Activity and Chemical Engineering

In chemical engineering, this compound is used to synthesize analogs with high antioxidant activity, like the carnosine analogue synthesized in a non-aqueous solvent and catalyzed by enzymes (Zhou et al., 2009).

Mechanism of Action

Target of Action

L-Alanine-2-13C is a variant of the non-essential amino acid L-Alanine, labeled with the stable isotope Carbon-13 . The primary targets of this compound are the same as those of L-Alanine, which plays a crucial role in various metabolic processes. It is involved in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Mode of Action

This compound interacts with its targets in the same way as L-Alanine does. It participates in the transamination process, where it accepts or donates an amino group. This process is crucial for the production and breakdown of amino acids and the production of energy .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a significant role in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from amino acids. It also participates in the process of gluconeogenesis, where it helps to produce glucose from non-carbohydrate sources . Furthermore, it is involved in the metabolism of sugars and acids .

Pharmacokinetics

L-Alanine is readily absorbed and distributed throughout the body, metabolized in various tissues, and excreted in the urine .

Result of Action

The action of this compound results in various molecular and cellular effects. It contributes to energy production in muscle tissue, the brain, and the central nervous system. It also enhances immunity and is involved in sugar and acid metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other metabolites, pH levels, temperature, and the presence of specific enzymes. Specific studies on the environmental influences on this compound are currently lacking .

Safety and Hazards

L-Alanine-2-13C may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if absorbed through the skin or if swallowed .

Relevant Papers Several papers have been published on this compound, discussing its synthesis, properties, and potential applications . These papers provide valuable insights into the ongoing research on this compound.

properties

IUPAC Name |

(2S)-2-amino(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-JACJRKFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583881 | |

| Record name | L-(2-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62656-85-3 | |

| Record name | L-(2-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

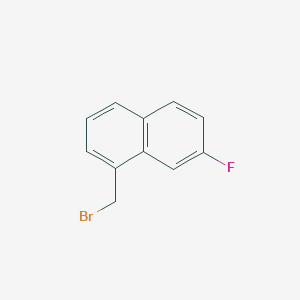

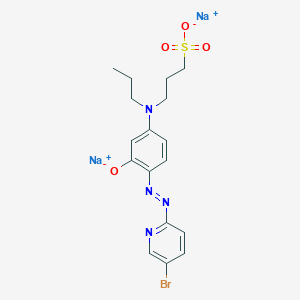

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)